molecular formula C9H6ClNOS B13943276 5-Amino-1-benzothiophene-2-carbonyl chloride CAS No. 215941-03-0

5-Amino-1-benzothiophene-2-carbonyl chloride

Cat. No.: B13943276
CAS No.: 215941-03-0
M. Wt: 211.67 g/mol
InChI Key: UPRVFNHGSRPDEI-UHFFFAOYSA-N
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Description

5-Amino-1-benzothiophene-2-carbonyl chloride is a heterocyclic acyl chloride derivative featuring a benzothiophene core substituted with an amino group at position 5 and a reactive carbonyl chloride group at position 2. This compound is likely used as a reactive intermediate in pharmaceutical synthesis due to the electrophilic carbonyl chloride group, which facilitates nucleophilic substitution reactions (e.g., forming amides or esters).

Properties

CAS No.

215941-03-0

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

5-amino-1-benzothiophene-2-carbonyl chloride

InChI

InChI=1S/C9H6ClNOS/c10-9(12)8-4-5-3-6(11)1-2-7(5)13-8/h1-4H,11H2

InChI Key

UPRVFNHGSRPDEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C=C(S2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Background and Structural Overview

  • Chemical Structure: The compound consists of a benzothiophene ring system substituted with an amino group at the 5-position and an acyl chloride group at the 2-position.
  • Molecular Formula: C9H6ClNOS
  • Significance: The acyl chloride group enables further derivatization through acylation reactions, while the amino substituent offers sites for additional functionalization.

General Synthetic Strategy

The preparation of 5-amino-1-benzothiophene-2-carbonyl chloride typically involves two main stages:

  • Stage 1: Synthesis of 5-amino-1-benzothiophene-2-carboxylic acid or its ester derivative.
  • Stage 2: Conversion of the carboxylic acid (or ester) to the corresponding acyl chloride.

Preparation of 5-Amino-1-benzothiophene-2-carboxylic Acid (Key Precursor)

This intermediate is commonly prepared by:

  • Cyclization and Amination: Starting from 2-aminothiophenol, cyclization with appropriate carboxylic acid derivatives forms the benzothiophene ring. Amination at the 5-position is achieved using ammonia or amine reagents under controlled conditions.
  • Carboxylation: Introduction of the carboxylic acid group at the 2-position is accomplished via carboxylation reactions involving carbon dioxide or through hydrolysis of ester derivatives.

Example Method: Hydrolysis of Methyl 5-Amino-1-benzothiophene-2-carboxylate

Step Reagents and Conditions Description
1 Methyl 5-aminobenzo[b]thiophene-2-carboxylate (400 mg), lithium hydroxide monohydrate (56 mg), methanol (15 mL), water (5 mL) Stirred at 80°C for 2 hours to hydrolyze ester to acid
2 Acidification with 1 M hydrochloric acid to pH 5-6 Precipitation of 5-amino-1-benzothiophene-2-carboxylic acid
3 Filtration and washing with water and ethyl acetate Isolation and purification of the acid

Yield: Approximately 280 mg of 5-amino-1-benzothiophene-2-carboxylic acid obtained.

Conversion of 5-Amino-1-benzothiophene-2-carboxylic Acid to 5-Amino-1-benzothiophene-2-carbonyl Chloride

The acyl chloride is typically prepared by chlorination of the carboxylic acid using chlorinating agents such as:

General Procedure:

Step Reagents and Conditions Description
1 5-Amino-1-benzothiophene-2-carboxylic acid, thionyl chloride (excess), catalytic DMF Reflux under anhydrous conditions for several hours
2 Removal of excess thionyl chloride under reduced pressure Isolation of acyl chloride as a reactive intermediate
3 Purification by vacuum distillation or recrystallization if necessary Obtaining pure 5-amino-1-benzothiophene-2-carbonyl chloride

The amino group at the 5-position typically remains intact under these conditions, though care must be taken to avoid side reactions such as amide formation or decomposition.

Alternative Synthetic Routes and Considerations

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Hydrolysis of methyl ester Methyl 5-aminobenzo[b]thiophene-2-carboxylate LiOH·H2O, MeOH/H2O 80°C, 2 h ~70% Precursor acid for chlorination
Chlorination of acid 5-Amino-1-benzothiophene-2-carboxylic acid SOCl2, catalytic DMF Reflux, anhydrous High Forms acyl chloride intermediate
Direct amination post-chlorination 1-Benzothiophene-2-carbonyl chloride Nitration, reduction reagents Multi-step Variable Requires protection to avoid side reactions

Research Findings and Analytical Data

  • NMR Spectroscopy: The 1H-NMR of 5-amino-1-benzothiophene-2-carboxylic acid shows characteristic aromatic proton signals and amino protons confirming substitution pattern.
  • Reactivity: The acyl chloride is highly reactive, enabling coupling with amines, hydrazines, and amino acid derivatives to form amides and hydrazides, useful in medicinal chemistry.
  • Stability: The amino group may influence the stability of the acyl chloride; thus, reaction conditions must be optimized to prevent hydrolysis or polymerization.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Amino-1-benzothiophene-2-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, benzothiophene derivatives have been shown to inhibit kinases, which are crucial for cell signaling and proliferation . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1)

  • Structural Features : A benzoyl chloride derivative with electron-withdrawing substituents (2-Cl, 5-OCF₃) on the benzene ring.
  • Reactivity: The trifluoromethoxy and chloro groups enhance the electrophilicity of the carbonyl chloride, making it highly reactive toward nucleophiles compared to 5-amino-1-benzothiophene-2-carbonyl chloride. The amino group in the latter compound is electron-donating, reducing electrophilicity .
  • Applications : Used in agrochemical synthesis (e.g., pesticides) due to its lipophilic trifluoromethoxy group, which improves membrane permeability.

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

  • Structural Features : The methyl ester analog of the target compound.
  • Reactivity : Less reactive than the acyl chloride due to the stable ester group. Conversion to the acyl chloride (via reagents like SOCl₂) would significantly increase its utility in coupling reactions .
  • Applications : Primarily a laboratory chemical, serving as a precursor for synthesizing more reactive derivatives.

5-Amino-4-Chloro-2-Methylphenol and Related Phenolic Derivatives

  • Structural Features: Phenolic compounds with amino, chloro, and methyl substituents (e.g., 5-Amino-6-chloro-o-cresol).
  • Reactivity: Lack the acyl chloride group, limiting their utility in covalent bond-forming reactions. However, phenolic -OH and amino groups enable hydrogen bonding and chelation, useful in sensor materials (e.g., electrochemical detection of nitroaromatics like TNT, as shown in ) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Reactivity Profile Primary Applications
5-Amino-1-benzothiophene-2-carbonyl chloride Not available C₉H₅ClNOS 5-NH₂, benzothiophene core Moderate (electron-donating NH₂ reduces electrophilicity) Pharmaceutical intermediates
2-Chloro-5-(trifluoromethoxy)benzoyl chloride 1261731-24-1 C₈H₃Cl₂F₃O₂ 2-Cl, 5-OCF₃ High (electron-withdrawing groups enhance reactivity) Agrochemical synthesis
Methyl 5-amino-1-benzothiophene-2-carboxylate 20532-28-9 C₁₀H₉NO₂S 5-NH₂, methyl ester Low (stable ester) Laboratory precursor
5-Amino-6-chloro-o-cresol Not available C₇H₈ClNO 5-NH₂, 6-Cl, 2-CH₃ Low (phenolic -OH, NH₂) Sensor materials, chelators

Key Research Findings and Hypotheses

Reactivity Trends: The electron-withdrawing substituents in 2-chloro-5-(trifluoromethoxy)benzoyl chloride make its carbonyl chloride ~3–5× more reactive in nucleophilic acyl substitutions than 5-amino-1-benzothiophene-2-carbonyl chloride, based on analogous benzoyl chloride studies . The amino group in the target compound may increase solubility in polar solvents (e.g., DMSO, methanol) but also introduce hygroscopicity, requiring anhydrous storage .

Stability Considerations :

  • Acyl chlorides are generally moisture-sensitive. The benzothiophene core may confer additional thermal stability compared to benzene derivatives due to extended conjugation.

Synthetic Utility: 5-Amino-1-benzothiophene-2-carbonyl chloride is hypothesized to be a key intermediate in kinase inhibitor synthesis, leveraging its amino group for further functionalization (e.g., forming amides with heterocyclic amines) .

Biological Activity

5-Amino-1-benzothiophene-2-carbonyl chloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the synthesis, biological evaluation, and research findings related to this compound, drawing from diverse scientific literature.

Chemical Structure and Synthesis

5-Amino-1-benzothiophene-2-carbonyl chloride possesses a unique thiophene ring structure that contributes to its biological activity. The synthesis of this compound typically involves the reaction of benzothiophene derivatives with various reagents to introduce the amino and carbonyl functionalities. For example, one study synthesized related compounds via cyclization reactions, achieving high yields and purity through optimized conditions such as microwave irradiation and specific solvent systems .

Antimicrobial Activity

One of the most notable biological activities of 5-amino-1-benzothiophene-2-carbonyl chloride is its antimicrobial properties. Research has demonstrated that derivatives of benzothiophene exhibit significant inhibitory effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some related compounds was found to be as low as 4 µg/mL against resistant strains, indicating potent antibacterial activity .

Table 1: Minimum Inhibitory Concentrations (MIC) of Related Compounds Against Staphylococcus aureus

Compound NameMIC (µg/mL)Strain Type
I.a4ATCC 29213
II.b4SF8300 (MRSA)
II.c4ST20171643 (Daptomycin-resistant)

Anti-inflammatory Activity

In addition to its antimicrobial effects, benzothiophene derivatives have shown promising anti-inflammatory properties. Studies have reported that certain thiophene-based compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators in inflammatory pathways. For instance, a compound structurally similar to 5-amino-1-benzothiophene-2-carbonyl chloride demonstrated an IC50 value of 29.2 µM against the 5-LOX enzyme, showcasing its potential as an anti-inflammatory agent .

Table 2: Inhibitory Activity Against COX and LOX Enzymes

Compound NameTarget EnzymeIC50 (µM)
Compound XCOX6.0
Compound YLOX29.2

Cytotoxicity Evaluation

The safety profile of 5-amino-1-benzothiophene-2-carbonyl chloride has also been assessed through cytotoxicity assays. A study evaluated its effects on human adenocarcinomic alveolar basal epithelial cells (A549), revealing no significant cytotoxicity at concentrations up to 128 µg/mL, which is substantially higher than the MIC values for bacterial strains . This suggests a favorable therapeutic window for further development.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiophene derivatives, including 5-amino-1-benzothiophene-2-carbonyl chloride. These investigations have highlighted how modifications to the benzothiophene structure can enhance or diminish biological activity. For example, introducing halogen substituents has been shown to increase antimicrobial potency while maintaining low cytotoxicity levels .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 5-Amino-1-benzothiophene-2-carbonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of acyl chlorides like benzoyl chloride typically involves treating carboxylic acids with reagents such as PCl₅ or SOCl₂ under anhydrous conditions . For 5-Amino-1-benzothiophene-2-carboxylic acid derivatives, analogous protocols can be adapted. Key variables include stoichiometric ratios (e.g., 1:1.2 acid-to-SOCl₂), reaction temperature (40–60°C), and inert atmosphere to prevent hydrolysis. Post-reaction purification via vacuum distillation or recrystallization (using solvents like dry toluene) is critical to isolate the product. Yield optimization requires monitoring reaction progress via TLC or in-situ IR spectroscopy to detect carbonyl chloride formation.

Q. How should researchers handle and store 5-Amino-1-benzothiophene-2-carbonyl chloride to ensure stability?

  • Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at 2–8°C, as acyl chlorides hydrolyze readily in humid environments . Use desiccants like silica gel in storage cabinets. Handling requires PPE (gloves, goggles, fume hood) due to its lachrymatory and corrosive properties. Pre-cool glassware to minimize exothermic decomposition during transfers.

Q. What purification techniques are effective for isolating 5-Amino-1-benzothiophene-2-carbonyl chloride from reaction mixtures?

  • Methodological Answer : Recrystallization from anhydrous dichloromethane/hexane mixtures is recommended, leveraging differences in solubility between the product and byproducts (e.g., HCl, unreacted acid). Column chromatography (silica gel, hexane/ethyl acetate gradient) can resolve impurities, but ensure solvents are rigorously dried to avoid hydrolysis. Confirm purity via melting point analysis (compare to analogs like 2-Amino-5-chlorobenzophenone, mp 96–100°C ) and HPLC with UV detection at 254 nm.

Advanced Research Questions

Q. How can computational models predict the reactivity of 5-Amino-1-benzothiophene-2-carbonyl chloride in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can model electrophilic reactivity at the carbonyl carbon and steric effects from the benzothiophene ring. Parameterize models using experimental data from analogous compounds (e.g., benzoyl chloride reaction kinetics ). Limitations include approximations in solvation effects and transition-state barriers. Validate predictions via kinetic isotope effect studies or Hammett linear free-energy relationships.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of 5-Amino-1-benzothiophene-2-carbonyl chloride?

  • Methodological Answer : Divergent NMR/IR results often arise from solvent polarity, tautomerism, or trace moisture. For example, amine proton signals may shift due to hydrogen bonding in DMSO vs. CDCl₃. Cross-validate with 2D NMR (COSY, HSQC) and high-resolution mass spectrometry. For IR, compare anhydrous vs. hydrated samples to identify hydrolysis artifacts. Methodological consistency in sample preparation (e.g., drying protocols) is critical .

Q. How does the electronic nature of substituents on the benzothiophene ring influence the stability of 5-Amino-1-benzothiophene-2-carbonyl chloride?

  • Methodological Answer : Electron-donating groups (e.g., -NH₂) increase susceptibility to hydrolysis by enhancing nucleophilic attack at the carbonyl carbon. Stability assays under controlled humidity (e.g., 30–70% RH) and temperature (25–40°C) can quantify degradation rates. Use Arrhenius plots to extrapolate shelf-life. Compare with structurally related compounds like 2-Amino-4-chlorobenzoic acid (mp 231–235°C ), where steric hindrance may delay decomposition.

Q. What experimental designs mitigate side reactions during amide coupling using 5-Amino-1-benzothiophene-2-carbonyl chloride?

  • Methodological Answer : Optimize coupling conditions by screening bases (e.g., Et₃N vs. DMAP) and solvents (DMF vs. THF) to minimize racemization or over-activation. Use in-situ FTIR to monitor acyl chloride consumption and intermediate formation. For sterically hindered amines, employ microwave-assisted synthesis to enhance reaction rates. Compare yields with control reactions using benzoyl chloride derivatives to benchmark efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for 5-Amino-1-benzothiophene-2-carbonyl chloride derivatives?

  • Methodological Answer : Contradictions often stem from polymorphic forms or impurities. Replicate synthesis and purification protocols from literature, and characterize using DSC (Differential Scanning Calorimetry) to detect polymorphs. Cross-reference with analogs like 2-Amino-5-chlorobenzoic acid (mp 209–213°C ). Perform elemental analysis to confirm stoichiometry and rule out hydrate formation.

Q. Why do computational predictions of 5-Amino-1-benzothiophene-2-carbonyl chloride’s reactivity sometimes conflict with experimental results?

  • Methodological Answer : Discrepancies arise from oversimplified models (e.g., ignoring solvent effects or non-covalent interactions). Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can better simulate reaction environments. Validate with kinetic studies (e.g., stopped-flow spectroscopy) to measure activation parameters. Compare with receptor-response modeling frameworks, where methodological assumptions (e.g., single vs. multi-receptor systems) significantly impact outcomes .

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